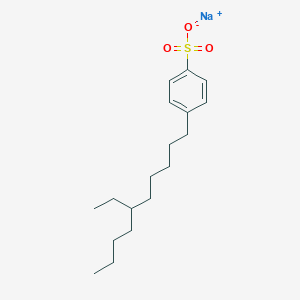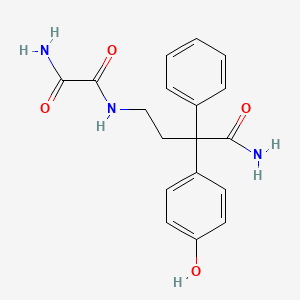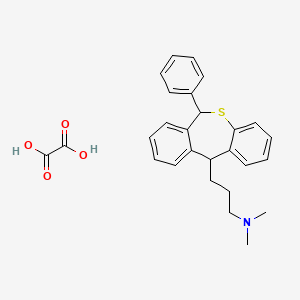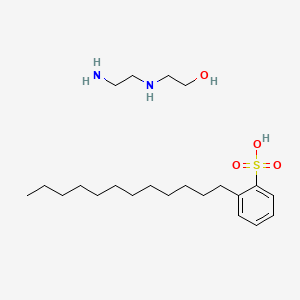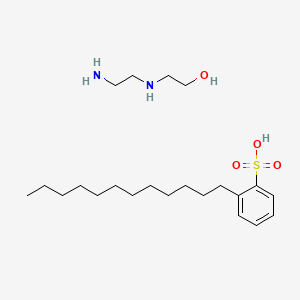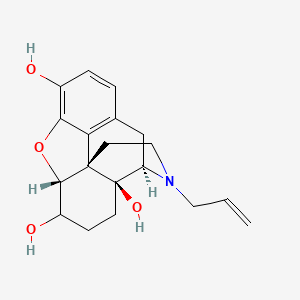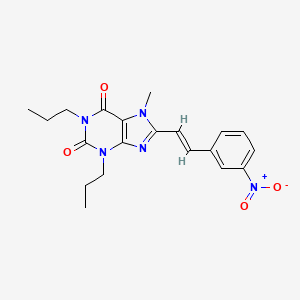
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method includes the reaction of 7-methylxanthine with 3-nitrostyrene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The nitrostyryl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthine derivatives.
科学研究应用
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The nitrostyryl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. The xanthine core can interact with adenosine receptors, influencing various physiological processes .
相似化合物的比较
Similar Compounds
1,3-Dipropylxanthine: Lacks the nitrostyryl group, resulting in different chemical and biological properties.
7-Methylxanthine: Similar core structure but without the nitrostyryl group.
3-Nitrostyrene: Contains the nitrostyryl group but lacks the xanthine core.
Uniqueness
(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is unique due to the combination of the xanthine core and the nitrostyryl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
属性
CAS 编号 |
147700-41-2 |
|---|---|
分子式 |
C20H23N5O4 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
7-methyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H23N5O4/c1-4-11-23-18-17(19(26)24(12-5-2)20(23)27)22(3)16(21-18)10-9-14-7-6-8-15(13-14)25(28)29/h6-10,13H,4-5,11-12H2,1-3H3/b10-9+ |
InChI 键 |
FSQZXSLHVPLXTR-MDZDMXLPSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



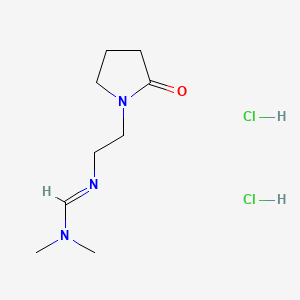
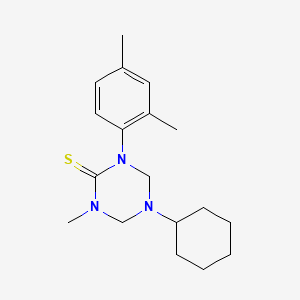
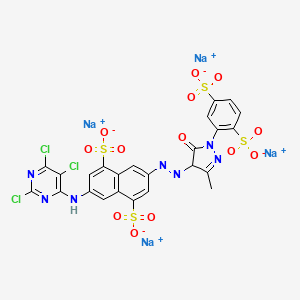
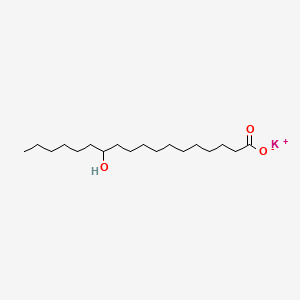
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
